N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Description
N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H20FN5O2S and its molecular weight is 449.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with theheme moiety of CYP-450 . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme group, and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
Based on the structural similarity to 1,2,4-triazole derivatives, it can be inferred that the compound might interact with its target by forming acoordinate covalent bond with the iron atom in the heme group of the CYP-450 enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the metabolic processes within the cell.
Biochemical Pathways
Given that similar compounds are known to interact with cyp-450 enzymes , it can be inferred that this compound might affect various metabolic pathways in the body that are regulated by these enzymes.
Pharmacokinetics
The structural transformation of the carboxylic group into a 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5h)-one moiety has been proposed as a bioisosteric replacement or structure optimization pathway for the synthesis of novel derivatives to keep the main pharmacological profile and to reduce/improve toxicity parameters and activity profiles .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, includinganticancer , antimicrobial , analgesic , anti-inflammatory , antioxidant , antiviral , and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c24-17-6-4-5-15(11-17)21-26-23-29(27-21)19(14-32-23)9-10-25-22(31)16-12-20(30)28(13-16)18-7-2-1-3-8-18/h1-8,11,14,16H,9-10,12-13H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLVZTXZOBIFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.